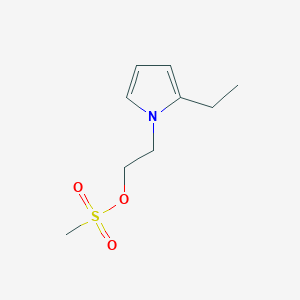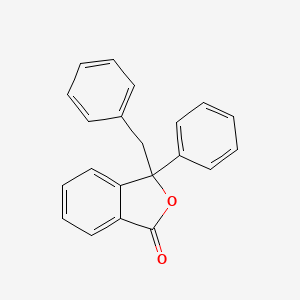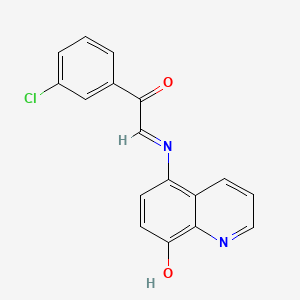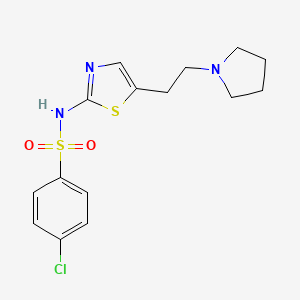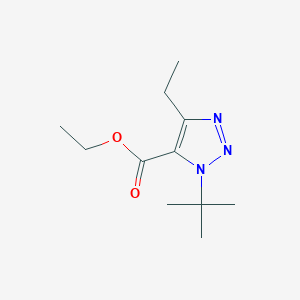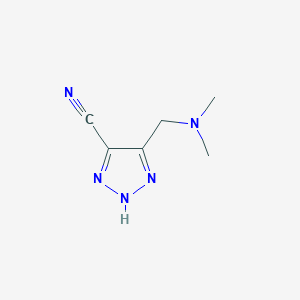
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is a compound belonging to the isoxazole family, which is a class of five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide spectrum of biological activities and therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the metal-free synthesis using phenyliodine bis(trifluoroacetate) as a reagent .
Industrial Production Methods
Industrial production methods for isoxazole derivatives often employ metal-catalyzed reactions, such as Cu(I) or Ru(II) catalysis for (3 + 2) cycloaddition reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The tert-butyl and N-methylmethanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under mild to moderate conditions, such as room temperature to 40°C .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can produce a variety of functionalized isoxazole compounds .
Applications De Recherche Scientifique
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine involves its interaction with molecular targets such as FLT3 kinase. The compound inhibits the phosphorylation of FLT3, leading to the induction of apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of acute myeloid leukemia .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-(tert-butyl)isoxazol-3-yl)-N’-phenylurea: Another isoxazole derivative with FLT3 inhibitory activity.
5-amino-3-(tert-butyl)isoxazole: A related compound with similar structural features.
Uniqueness
1-(5-(tert-butyl)isoxazol-3-yl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit FLT3 kinase and induce apoptosis in cancer cells sets it apart from other isoxazole derivatives .
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H16N2O/c1-9(2,3)8-5-7(6-10-4)11-12-8/h5,10H,6H2,1-4H3 |
Clé InChI |
UKFXUCIEOMAJPN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)CNC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


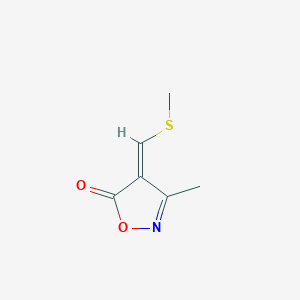
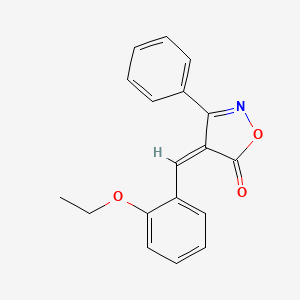
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
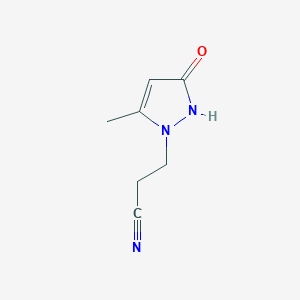
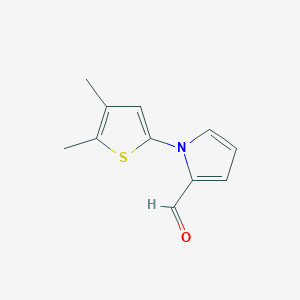
![2-(Bromomethyl)benzo[d]oxazole-5-acetic acid](/img/structure/B12878535.png)
